6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid
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Overview
Description
6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
The synthesis of 6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: The dimethyl and isopropyl groups can be introduced through alkylation reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential biological activity could be explored for the development of new pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer research.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar compounds to 6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid include other heterocyclic compounds with similar core structures, such as:
Pyrrolo[3,4-c]pyrazole derivatives: These compounds share the same core structure but may have different functional groups.
Indole derivatives: Indole compounds have a similar bicyclic structure and are known for their diverse biological activities.
Pyrazole derivatives: These compounds have a similar pyrazole ring and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
6,6-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-12(2,3)20-11(19)16-6-7-8(10(17)18)14-15-9(7)13(16,4)5/h6H2,1-5H3,(H,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLIRWUFRXSOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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